molecular formula C13H12N4OS B6068157 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one

2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one

Cat. No. B6068157
M. Wt: 272.33 g/mol
InChI Key: PKUFTJJNMYOGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one, also known as BzATP, is a purinergic receptor agonist. It is a synthetic compound that has been widely used in scientific research to investigate the physiological and biochemical effects of purinergic signaling.

Mechanism of Action

2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one activates P2X receptors by binding to the extracellular domain of the receptor. This binding induces conformational changes in the receptor that lead to the opening of a cation-selective channel. The influx of cations such as calcium and sodium leads to depolarization of the cell membrane and the initiation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects depending on the type of P2X receptor it activates. For example, activation of P2X7 receptors by 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one leads to the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This effect has been implicated in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has also been shown to induce apoptosis in some cell types by activating P2X7 receptors.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one is a potent and selective agonist of P2X receptors, which makes it a valuable tool for investigating the physiological and biochemical effects of purinergic signaling. However, its potency and selectivity can also be a limitation, as high concentrations of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one can lead to non-specific effects and off-target effects. Additionally, the use of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one in cell culture experiments can be challenging due to its hydrophobicity and tendency to aggregate in aqueous solutions.

Future Directions

There are several future directions for research on 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one and purinergic signaling. One area of interest is the development of more selective agonists and antagonists of P2X receptors that can be used to investigate the specific roles of different receptor subtypes. Another area of interest is the investigation of the role of purinergic signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the development of methods for delivering P2X receptor agonists and antagonists to specific tissues and cells in vivo could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one involves the reaction of 2-chloroadenosine with sodium benzylthiolate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to yield 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one. This method has been optimized to produce high yields of 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one with high purity.

Scientific Research Applications

2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been widely used in scientific research to investigate the physiological and biochemical effects of purinergic signaling. It is a potent agonist of P2X receptors, which are a class of ligand-gated ion channels that are activated by ATP. 2-(benzylthio)-7-methyl-1,7-dihydro-6H-purin-6-one has been used to study the role of P2X receptors in various physiological processes such as pain sensation, inflammation, and immune response. It has also been used to investigate the pharmacological properties of P2X receptors and their potential as therapeutic targets for various diseases.

properties

IUPAC Name

2-benzylsulfanyl-7-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-17-8-14-11-10(17)12(18)16-13(15-11)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFTJJNMYOGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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